![molecular formula C15H15ClN2O2S2 B2577903 Cyclohexyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate CAS No. 306977-01-5](/img/structure/B2577903.png)

Cyclohexyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

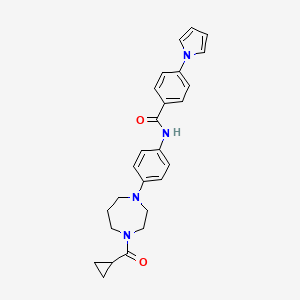

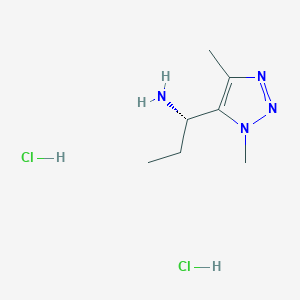

Cyclohexyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate is a chemical compound with the CAS Number: 306977-01-5. It has a molecular weight of 354.88 . The compound is solid in physical form .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the final sulfonamides .Molecular Structure Analysis

The InChI code for this compound is 1S/C15H15ClN2O2S2/c16-10-6-8-12(9-7-10)21-15-13(17-18-22-15)14(19)20-11-4-2-1-3-5-11/h6-9,11H,1-5H2 .Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 354.88 .Scientific Research Applications

Biological Activities of Thiadiazole Derivatives

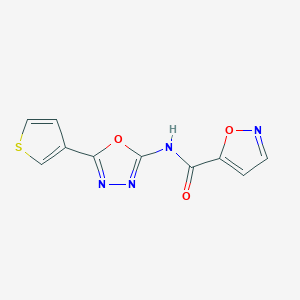

Thiadiazole derivatives, including compounds similar to cyclohexyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate, have been extensively studied for their diverse biological activities. These activities span antimicrobial, anti-inflammatory, anti-tubercular, antidiabetic, diuretic, antidepressant, radio-protective, anti-leishmanial, and cytotoxic properties. The structure-activity relationship (SAR) analysis of these compounds has served as a significant tool for medicinal chemists in developing new compounds with enhanced efficacy and safety profiles (Alam, 2018).

Chemistry and Synthesis

The chemistry and synthesis of thiadiazole compounds are vital for their pharmaceutical and biological applications. These compounds exhibit a broad spectrum of applications, serving as oxidation inhibitors, cyanine dyes, metal chelating agents, and anti-corrosion agents. The synthesis techniques and strategies for thiadiazole derivatives have facilitated the exploration of their diverse biological activities, indicating their importance in the development of new therapeutic agents (Asif, 2016).

Sulfur-containing Heterocyclic Derivatives as Cytotoxic Agents

Sulfur-containing heterocyclic derivatives, including thiadiazoles, have shown promising cytotoxic effects in medicinal chemistry. These compounds engage in multiple mechanisms, such as inhibition of tyrosine kinases, topoisomerase I and II, tubulin, COX, DNA synthesis, and several signaling pathways, demonstrating their potential as anticancer agents. The exploration of sulfur heterocycles has unveiled new opportunities for the development of therapeutic agents with significant anticancer potential (Laxmikeshav, Kumari, & Shankaraiah, 2021).

Heterocyclic Systems Based on Thiadiazoles

The pharmacological potential of 1,3,4-thiadiazole and oxadiazole heterocycles has been recognized in medicinal chemistry. These scaffolds allow for extensive chemical modification, leading to a wide range of pharmacological activities. The 1,3,4-thiadiazole derivatives have been identified as crucial structural components in biological agents, showcasing their versatility in drug development (Lelyukh, 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

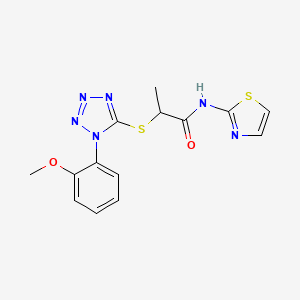

Target of Action

Similar compounds with a 1,3,4-thiadiazole moiety have been associated with a wide range of biological activities , suggesting that this compound may interact with multiple targets.

Mode of Action

Compounds with similar structures have been reported to exhibit antiviral, antifungal, and antibacterial properties . This suggests that the compound may interact with its targets to disrupt essential biological processes, leading to the inhibition of pathogen growth or replication.

Biochemical Pathways

Based on the reported biological activities of similar compounds , it can be inferred that this compound may interfere with several biochemical pathways, leading to a broad spectrum of effects.

Result of Action

Based on the reported biological activities of similar compounds , it can be inferred that this compound may exert its effects at the molecular and cellular levels, leading to the inhibition of pathogen growth or replication.

properties

IUPAC Name |

cyclohexyl 5-(4-chlorophenyl)sulfanylthiadiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2S2/c16-10-6-8-12(9-7-10)21-15-13(17-18-22-15)14(19)20-11-4-2-1-3-5-11/h6-9,11H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSRCCGRBPQDIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)C2=C(SN=N2)SC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bifuran]-5-ylmethyl)-2-chlorobenzamide](/img/structure/B2577821.png)

![4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine](/img/structure/B2577823.png)

![ethyl 4-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2577824.png)

![[4-(3-Methylimidazo[4,5-b]pyridin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2577827.png)

![{8-Oxaspiro[4.5]decan-1-yl}methanamine](/img/structure/B2577833.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2577841.png)

![6,6'-(4,4'-(propane-1,3-diyl)bis(piperidine-1,1'-carbonyl))bis(2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one)](/img/structure/B2577842.png)